molecular formula C5HF3N2O3S B14360227 2,2-Dicyanoethenyl trifluoromethanesulfonate CAS No. 90144-93-7

2,2-Dicyanoethenyl trifluoromethanesulfonate

Cat. No.: B14360227
CAS No.: 90144-93-7
M. Wt: 226.14 g/mol
InChI Key: IEXDKBKVFBMHKA-UHFFFAOYSA-N
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Description

2,2-Dicyanoethenyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of dicyanoethenyl and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2,2-Dicyanoethenyl trifluoromethanesulfonate typically involves the reaction of dicyanoethene with trifluoromethanesulfonic acid or its derivatives. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

2,2-Dicyanoethenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Dicyanoethenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: Its reactivity makes it useful in the modification of biomolecules for various biological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dicyanoethenyl trifluoromethanesulfonate involves its interaction with molecular targets through its reactive functional groups. The dicyanoethenyl group can participate in electron transfer reactions, while the trifluoromethanesulfonate group can act as a leaving group in substitution reactions. These interactions can affect various molecular pathways and processes, making the compound valuable in different research contexts.

Comparison with Similar Compounds

2,2-Dicyanoethenyl trifluoromethanesulfonate can be compared with similar compounds such as:

Properties

CAS No.

90144-93-7

Molecular Formula

C5HF3N2O3S

Molecular Weight

226.14 g/mol

IUPAC Name

2,2-dicyanoethenyl trifluoromethanesulfonate

InChI

InChI=1S/C5HF3N2O3S/c6-5(7,8)14(11,12)13-3-4(1-9)2-10/h3H

InChI Key

IEXDKBKVFBMHKA-UHFFFAOYSA-N

Canonical SMILES

C(=C(C#N)C#N)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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